An In-depth Technical Guide to the NK1 Receptor Binding Affinity of Vofopitant
An In-depth Technical Guide to the NK1 Receptor Binding Affinity of Vofopitant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Vofopitant (also known as GR205171), a potent and selective antagonist for the Neurokinin-1 (NK1) receptor. While the deuterated form, rac-Vofopitant-d3, is often utilized as an internal standard in analytical studies due to its mass difference, its binding affinity is considered equivalent to the non-deuterated compound. This document details the quantitative binding data, experimental methodologies for its determination, and the relevant signaling pathways associated with the NK1 receptor.
Core Data Presentation: Vofopitant Binding Affinity
The binding affinity of Vofopitant for the NK1 receptor has been characterized across various species, demonstrating high potency and selectivity. The following table summarizes key quantitative data from radioligand binding assays.
| Compound | Receptor | Species | Assay Type | Radioligand | Affinity (pKi/pKd) | Reference |
| Vofopitant (GR205171) | NK1 | Human | Competition | [3H]Substance P | 10.8 (pKd) | [1] |
| Vofopitant (GR205171) | NK1 | Gerbil | Saturation | [3H]GR205171 | 10.8 ± 0.2 (pKd) | [1][2] |
| Vofopitant (GR205171) | NK1 | Human | Competition | [3H]GR205171 | ~10.8 (pKi) | [3] |
| Aprepitant | NK1 | Gerbil | Competition | [3H]GR205171 | Similar to Vofopitant | [1] |
| L-733,060 | NK1 | Gerbil | Competition | [3H]GR205171 | Similar to Vofopitant | [1] |
| NKP-608 | NK1 | Gerbil | Competition | [3H]GR205171 | Lower than Vofopitant | [1] |
Note on Affinity Metrics:
-
pKi: The negative logarithm of the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A higher pKi value indicates a higher binding affinity.
-
pKd: The negative logarithm of the dissociation constant (Kd), representing the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. A higher pKd value signifies greater binding affinity.
Vofopitant exhibits negligible affinity for NK2 and NK3 receptors, with pIC50 values less than 5.0.[4] It also shows significantly lower potency at other receptors, including serotonin (5-HT1A, 5-HT1D, 5-HT2A), histamine (H1, H2), and calcium channels, with pKi values in the range of 5.6 to 6.6.[4]
Experimental Protocols: Radioligand Binding Assay
The determination of Vofopitant's binding affinity for the NK1 receptor is typically achieved through competitive radioligand binding assays.[5][6] The following protocol is a generalized representation of such an experiment.
Objective: To determine the inhibition constant (Ki) of Vofopitant for the NK1 receptor by measuring its ability to displace a specific radioligand.
Materials:
-
Receptor Source: Membrane preparations from cells expressing the NK1 receptor (e.g., CHO cells) or from brain tissue homogenates (e.g., gerbil or human striatum).[1][2]
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and specificity for the NK1 receptor. [³H]Substance P or [³H]GR205171 are commonly used.[1][2][4]
-
Test Compound: Vofopitant (or rac-Vofopitant-d3).
-
Non-specific Binding Control: A high concentration of a known NK1 receptor antagonist (e.g., CP-99,994) to determine the level of non-specific binding of the radioligand.[4]
-
Assay Buffer: Typically contains HEPES (50 mM) and MnCl₂ (3 mM), pH 7.4, often supplemented with protease inhibitors like bacitracin, leupeptin, and phosphoramidon to prevent degradation of peptide ligands.[4]
-
Filtration Apparatus: A 96-well harvester to separate bound from free radioligand.[7]
-
Scintillation Counter: To measure the radioactivity of the bound radioligand.[7]
Procedure:
-
Membrane Preparation: Tissues or cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[7]
-
Assay Setup: The assay is performed in a 96-well plate with a final volume typically around 200-250 µL.[4][7] Each well contains:
-
The membrane preparation (a specific amount of protein, e.g., 3-5 µg).[4]
-
A fixed concentration of the radioligand (e.g., 0.7-1.0 nM of [³H]Substance P).[4]
-
Varying concentrations of the test compound (Vofopitant).
-
For total binding wells, only the membrane and radioligand are added.
-
For non-specific binding wells, the membrane, radioligand, and a high concentration of the non-specific binding control are added.
-
-
Incubation: The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 40 minutes).[4]
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.[7]
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity on each filter is then measured using a scintillation counter.[7]
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the Vofopitant concentration.
-
A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of Vofopitant that inhibits 50% of the specific radioligand binding).
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
NK1 Receptor Signaling Pathway
References
- 1. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [3H]GR205171 displays similar NK1 receptor binding profile in gerbil and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
